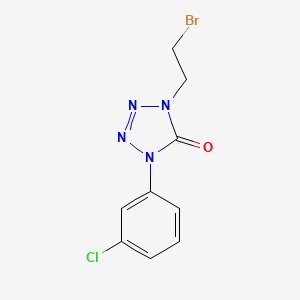
1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrazole derivatives, similar to 1-(2-Bromoethyl)-4-(3-Chlorophenyl)-1,4-Dihydro-5H-Tetrazol-5-one, often involves the cyclization of nitriles under various conditions. The process may involve the use of sodium azide (NaN3) and an appropriate acid or base catalyst. The details of the synthesis process would depend on the specific substituents and the desired yield and purity of the compound.
Molecular Structure Analysis
Tetrazole derivatives typically have a planar five-membered ring system comprising four nitrogen atoms and one carbon atom. The presence of substituents like bromoethyl and chlorophenyl can influence the overall molecular geometry, electronic distribution, and intermolecular interactions. X-ray crystallography studies are often employed to determine the precise molecular structure and conformations of such compounds (Al-Hourani et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Docking and Cyclooxygenase-2 Inhibition
Tetrazole derivatives have been explored for their potential biological activity, particularly in docking studies related to the inhibition of cyclooxygenase-2 (COX-2) enzyme. Al-Hourani et al. (2015) investigated the crystal structure of two tetrazole derivatives, highlighting their planar structure and the potential for biological activity through molecular docking studies. These findings suggest that similar compounds, including "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one," could be studied for their interaction with biological enzymes and potential as COX-2 inhibitors, pointing towards applications in developing new pharmaceuticals (Al-Hourani et al., 2015).
Metal–Organic Coordination Polymers
The construction of metal–organic coordination polymers using tetrazole derivatives presents another avenue of research. Sun et al. (2013) synthesized and characterized various metal–organic coordination polymers using substituted tetrazole–benzoate ligands. These compounds demonstrated diverse characteristics based on different metal centers and ligand substituents, including luminescent properties and magnetic behaviors. This research highlights the potential of utilizing "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one" in the synthesis of coordination polymers with possible applications in materials science, particularly in the development of new luminescent materials or magnetic materials (Sun et al., 2013).
Synthesis of Precursors to Tetrazole Monomers
Egorov et al. (2020) explored the alkylation of 1H-tetrazole and its derivatives with halogenated alcohols, leading to precursors for various tetrazole monomers. This research underscores the synthetic utility of tetrazole compounds in preparing precursors for further chemical synthesis, potentially applicable in polymer science and materials chemistry. The methodologies described could be adapted to synthesize derivatives of "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one" for various applications, including the development of new polymers or materials with unique properties (Egorov et al., 2020).
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-(3-chlorophenyl)tetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4O/c10-4-5-14-9(16)15(13-12-14)8-3-1-2-7(11)6-8/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYHKJITZBLMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)N(N=N2)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

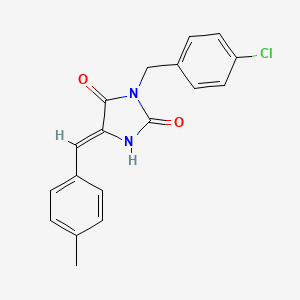

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
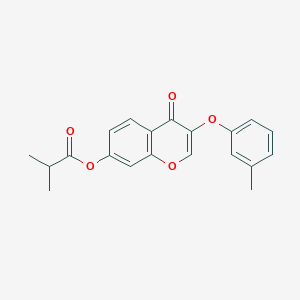

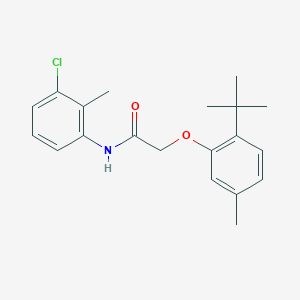
![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

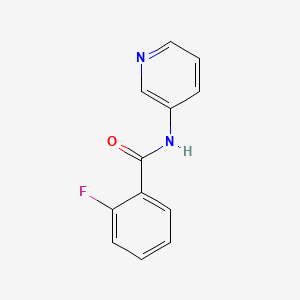

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)